2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide” is a complex organic molecule. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline alkaloid . These types of compounds are found in a large group of natural products and have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline group. There are several strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline scaffolds, including the traditional Pictet–Spengler and related protocols, as well as novel catalytic stereoselective strategies .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The tetrahydroisoquinoline group in particular is known to undergo a variety of reactions .Scientific Research Applications
- THIQ analogs, including F2282-0097, exhibit promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents, targeting various cancer types. Mechanisms of action may involve inhibition of cell proliferation, induction of apoptosis, or interference with tumor angiogenesis .
Anticancer Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-9-7-17(8-10-20)15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-19(18)16-23/h3-10H,2,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRRBSXXHYOMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide |
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